1-(2-Indanylidene)-2-indanone 1-(2-Indanylidene)-2-indanone
Brand Name: Vulcanchem
CAS No.: 7530-37-2
VCID: VC5566365
InChI: InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2
SMILES: C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41
Molecular Formula: C18H14O
Molecular Weight: 246.309

1-(2-Indanylidene)-2-indanone

CAS No.: 7530-37-2

Cat. No.: VC5566365

Molecular Formula: C18H14O

Molecular Weight: 246.309

* For research use only. Not for human or veterinary use.

1-(2-Indanylidene)-2-indanone - 7530-37-2

Specification

CAS No. 7530-37-2
Molecular Formula C18H14O
Molecular Weight 246.309
IUPAC Name 3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one
Standard InChI InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2
Standard InChI Key CMKCIDNECKQVKB-UHFFFAOYSA-N
SMILES C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-(2-Indanylidene)-2-indanone consists of two fused bicyclic systems: an indanone moiety (a benzene ring fused to a cyclopentanone) and an indanylidene group (a benzene ring fused to a cyclopentene). The conjugated system formed by the overlapping π-orbitals of the aromatic rings and the ketone functional group contributes to its stability and reactivity . The IUPAC name, 3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one, reflects the positioning of the ketone and unsaturated bonds (Figure 1) .

Spectroscopic and Computational Data

  • Molecular Weight: 246.3 g/mol .

  • SMILES: C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 .

  • InChIKey: CMKCIDNECKQVKB-UHFFFAOYSA-N .
    Density functional theory (DFT) calculations predict a dipole moment of ~2.1 D, indicating moderate polarity influenced by the ketone group.

Synthetic Methodologies

Lithium Diisopropylamide (LDA)-Mediated Alkylation

A patent by the European Patent Office (EP0865419B1) outlines a synthesis route for related indane dimers, adaptable to 1-(2-Indanylidene)-2-indanone . Key steps include:

  • Substrate Preparation: Dissolving 1-indanone in dry tetrahydrofuran (THF).

  • Deprotonation: Treating with LDA at -78°C to generate a reactive enolate.

  • Alkylation: Introducing an organic halide (e.g., methyl iodide) to form the alkylated intermediate.

  • Work-Up: Purification via flash column chromatography (petroleum ether:ether, 9:1) yields the crystalline product .

This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions .

Claisen-Schmidt Condensation

EvitaChem reports a condensation approach using aryl aldehydes and 1-indanone under basic conditions (e.g., NaOH/ethanol). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde, culminating in dehydration to form the α,β-unsaturated ketone.

Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
LDA Alkylation -78°C, THF, LDA50–70High regioselectivitySensitive to moisture
Claisen-SchmidtRT, NaOH/ethanol60–80Mild conditions, scalableRequires aromatic aldehydes

Reactivity and Chemical Transformations

Cycloaddition Reactions

The conjugated dienone system in 1-(2-Indanylidene)-2-indanone participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding polycyclic adducts . For example, annulation with acetylene derivatives under catalytic acidic conditions generates benzocycloheptenes, valuable in natural product synthesis .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation at the para positions. Nitration with nitric acid/sulfuric acid at 0°C produces nitro derivatives, which serve as precursors to amine-functionalized analogs.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activity.

  • Synthetic Optimization: Develop enantioselective routes using organocatalysts (e.g., L-proline) .

  • Computational Modeling: Predict reactivity patterns and drug-likeness via molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator